2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-
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Overview
Description
2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy- is a complex organic compound with the molecular formula C22-H24-N2-O2 . This compound is part of the nitrogen compounds category and is known for its unique structure, which includes an aminophenyl group and a phenoxy group attached to a propanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzylamine with 4-aminobenzyl chloride to form a bis(aminophenyl)methane intermediate. This intermediate is then reacted with phenoxypropanol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy- involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar propanol backbone but lacks the aminophenyl and phenoxy groups.
2-Amino-2-methyl-1-propanol: This compound has an amino group and a methyl group attached to the propanol backbone.
(S)-(+)-2-Amino-1-propanol: This chiral compound is used in the preparation of ligands and other complex molecules.
Uniqueness
2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy- is unique due to its combination of aminophenyl and phenoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
68391-25-3 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[4-[(4-aminophenyl)methyl]anilino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C22H24N2O2/c23-19-10-6-17(7-11-19)14-18-8-12-20(13-9-18)24-15-21(25)16-26-22-4-2-1-3-5-22/h1-13,21,24-25H,14-16,23H2 |
InChI Key |
MLUQNLFGONTXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)CC3=CC=C(C=C3)N)O |
physical_description |
Liquid |
Origin of Product |
United States |
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